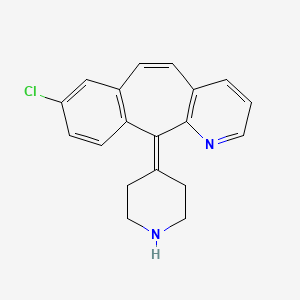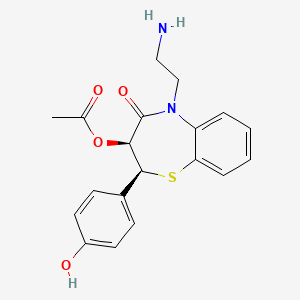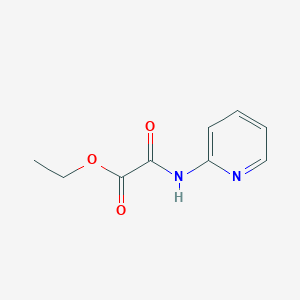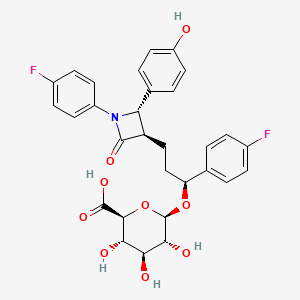
Dehydro Desloratadine
Overview
Description
Dehydro Desloratadine is an impurity of Desloratadine , which is a tricyclic H1 inverse agonist used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria (hives) . It is the active descarboethoxy metabolite of loratidine .
Synthesis Analysis
The synthesis of Desloratadine involves the formation of multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of Dehydro Desloratadine is C19H17ClN2 . The molecular weight is 308.8 g/mol . The exact mass and monoisotopic mass are 308.1080262 g/mol . The InChI is 1S/C19H17ClN2/c20-16-5-6-17-15 (12-16)4-3-14-2-1-9-22-19 (14)18 (17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Dehydro Desloratadine .Physical And Chemical Properties Analysis
Dehydro Desloratadine has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 24.9 Ų .Scientific Research Applications
Prevention of Obesity and Metabolic Syndrome
Dehydro Desloratadine has been used in the development of a transdermal gel formulation aimed at preventing or reducing obesity and metabolic syndromes . The gel contains hydroxypropyl methylcellulose, Dehydro Desloratadine, and Transcutol®. The drug permeation was faster through the skin compared to synthetic membranes, indicating its potential to reduce or eliminate metabolic syndromes associated with oral antihistamine therapy .
Management of Allergic Disease
Dehydro Desloratadine is a second-generation antihistamine used for the treatment of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion .
Treatment of Chronic Urticaria
The compound has been evaluated for its efficacy and clinical feasibility in combination with compound glycyrrhizin for the treatment of chronic urticaria .
Pharmaceutical Reference Standards
Dehydro Desloratadine is used as a high-quality reference standard for pharmaceutical testing . It is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .
Antihistaminic Drug
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate is a dual antagonist of histamine H1 and platelet-activating factor receptors. It is used as an antihistaminic .
Mechanism of Action
Target of Action
The primary target of Dehydro Desloratadine is the histamine H1 receptor . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .
Mode of Action
Dehydro Desloratadine acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .
Biochemical Pathways
The interaction of Dehydro Desloratadine with the H1 receptor affects various biochemical pathways. It modulates the allergic response, which involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses .
Result of Action
The result of Dehydro Desloratadine’s action is the alleviation of allergy symptoms. By blocking the action of histamine, it provides relief from symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQPELJDBELOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150762 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117811-20-8 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)



